4-benzyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]
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Overview
Description
4-benzyl-2H,2’H,4H-spiro[benzo[b][1,4]oxazine-3,3’-furan] is a complex organic compound characterized by its spirocyclic structure, which includes a benzyl group, an oxazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2H,2’H,4H-spiro[benzo[b][1,4]oxazine-3,3’-furan] typically involves multi-step organic reactions. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (around 100°C). This reaction leads to the formation of benzoxazepine derivatives, which can then be further modified to obtain the desired spirocyclic compound .
Industrial Production Methods
Industrial production of such complex organic compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-2H,2’H,4H-spiro[benzo[b][1,4]oxazine-3,3’-furan] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohols or amines.
Scientific Research Applications
4-benzyl-2H,2’H,4H-spiro[benzo[b][1,4]oxazine-3,3’-furan] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 4-benzyl-2H,2’H,4H-spiro[benzo[b][1,4]oxazine-3,3’-furan] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzo[b][1,4]oxazepine derivatives: These compounds share a similar core structure but differ in the substituents attached to the oxazine ring.
Spirocyclic compounds: Other spirocyclic compounds, such as spiro[indoline-3,3’-pyrrolidine] derivatives, exhibit similar structural features and are studied for their biological activities.
Uniqueness
4-benzyl-2H,2’H,4H-spiro[benzo[b][1,4]oxazine-3,3’-furan] is unique due to its specific combination of a benzyl group, an oxazine ring, and a furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3S)-4-benzylspiro[2H-1,4-benzoxazine-3,3'-2H-furan] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-6-15(7-3-1)12-19-16-8-4-5-9-17(16)21-14-18(19)10-11-20-13-18/h1-11H,12-14H2/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGMYIZENHWYIR-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC3=CC=CC=C3N2CC4=CC=CC=C4)C=CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]2(COC3=CC=CC=C3N2CC4=CC=CC=C4)C=CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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